molecular formula C6H8N2O2 B592506 5-Methoxy-6-methylpyrimidin-4(1H)-one CAS No. 1751-29-7

5-Methoxy-6-methylpyrimidin-4(1H)-one

Cat. No.: B592506
CAS No.: 1751-29-7
M. Wt: 140.142
InChI Key: KBRCKQZOGXWOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-6-methylpyrimidin-4(1H)-one is a heterocyclic compound with the molecular formula C6H8N2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methylpyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. The reaction is carried out by adding phosphorus trichloride to a reaction container, followed by the slow addition of 4,6-dihydroxy-5-methoxypyrimidine sodium. The mixture is then subjected to reflux at a temperature of 110-120°C for 2-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of phosphorus trichloride is preferred over phosphorus oxychloride due to its lower toxicity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-6-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-4,6-dichloropyrimidine
  • 5-Methoxy-6-methyl-2-thiopyrimidin-4-ol
  • 5-Methoxy-6-methyl-2-aminopyrimidin-4-ol

Uniqueness

5-Methoxy-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1751-29-7

Molecular Formula

C6H8N2O2

Molecular Weight

140.142

IUPAC Name

5-methoxy-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O2/c1-4-5(10-2)6(9)8-3-7-4/h3H,1-2H3,(H,7,8,9)

InChI Key

KBRCKQZOGXWOKH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N=CN1)OC

Synonyms

4-Pyrimidinol, 5-methoxy-6-methyl- (7CI,8CI)

Origin of Product

United States

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